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  • Product: 4-amino-N-methylbutanamide
  • CAS: 23435-12-3

Core Science & Biosynthesis

Foundational

4-amino-N-methylbutanamide CAS number and structure

CAS Number: 23435-12-3 (Free Base) | CAS Number: 173336-88-4 (HCl Salt) Chemical Identity & Structural Analysis 4-Amino-N-methylbutanamide is a linear amino-amide derivative of gamma-aminobutyric acid (GABA). Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 23435-12-3 (Free Base) | CAS Number: 173336-88-4 (HCl Salt)

Chemical Identity & Structural Analysis

4-Amino-N-methylbutanamide is a linear amino-amide derivative of gamma-aminobutyric acid (GABA). Structurally, it consists of a butanamide backbone with a primary amine at the


-position (C4) and a methyl group substituted on the amide nitrogen.

This compound represents a critical scaffold in medicinal chemistry, serving as both a GABA mimetic with enhanced lipophilicity compared to the parent acid and a bifunctional building block for fragment-based drug discovery (FBDD).

Core Chemical Data
PropertySpecification
IUPAC Name 4-Amino-N-methylbutanamide
Common Synonyms N-Methyl-GABA amide; N-Methyl-4-aminobutyramide
CAS Number (Free Base) 23435-12-3
CAS Number (HCl Salt) 173336-88-4
Molecular Formula

Molecular Weight 116.16 g/mol (Free Base); 152.62 g/mol (HCl)
SMILES CN(C(=O)CCCN)H
InChI Key IJUCBGPQWGGYBV-UHFFFAOYSA-N
pKa (Predicted) Amine: ~10.5 | Amide: ~15 (Neutral)
Structural Visualization

The molecule features two distinct nitrogen environments:

  • Primary Amine (

    
    ):  Highly basic and nucleophilic; the primary site for chain extension or receptor binding.
    
  • Secondary Amide (

    
    ):  Planar and resonance-stabilized. The N-methyl group increases lipophilicity (
    
    
    
    ) and metabolic stability against amidases compared to the primary amide.

Synthesis & Production Protocols

Causality of Method: Direct amidation of GABA is chemically inefficient due to lactamization (cyclization to 2-pyrrolidone). Therefore, a protection-activation-deprotection strategy is required to ensure high fidelity and yield. The hydrochloride salt is the preferred target form to prevent auto-cyclization and oxidation.

Experimental Workflow

The following protocol outlines the synthesis of 4-Amino-N-methylbutanamide Hydrochloride .

Step 1: N-Protection

Rationale: The C4-amine must be protected (Boc) to prevent self-condensation during the activation of the C1-carboxylic acid.

  • Reagents: GABA (

    
     eq), 
    
    
    
    (
    
    
    eq),
    
    
    (
    
    
    eq), Dioxane/Water.
  • Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

Step 2: Amide Coupling

Rationale: Standard carbodiimide or uronium coupling reagents are used to form the amide bond under mild conditions.

  • Reagents: Boc-GABA-OH (

    
     eq), Methylamine (2M in THF, 
    
    
    
    eq), HBTU (
    
    
    eq), DIPEA (
    
    
    eq), DMF.
  • Protocol:

    • Dissolve Boc-GABA-OH and DIPEA in dry DMF at 0°C.

    • Add HBTU and stir for 15 minutes to activate the carboxylate.

    • Add Methylamine solution dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat.

      
      , and brine. Dry over 
      
      
      
      .
Step 3: Deprotection & Salt Formation

Rationale: Acidolytic cleavage of the Boc group yields the amine salt directly, which precipitates from non-polar solvents, simplifying purification.

  • Reagents: 4M HCl in Dioxane (

    
     eq).
    
  • Protocol:

    • Dissolve the intermediate (Boc-4-amino-N-methylbutanamide) in minimal dry dioxane.

    • Add 4M HCl/Dioxane at 0°C.

    • Stir at RT for 1–2 hours. Monitor by TLC (disappearance of non-polar spot).

    • Isolation: Dilute with cold diethyl ether (

      
      ). The product precipitates as a white solid. Filter and wash with 
      
      
      
      .
Synthesis Logic Diagram

SynthesisPath GABA GABA (4-Aminobutanoic acid) BocGABA Intermediate 1: Boc-GABA-OH GABA->BocGABA Protection (Boc2O, NaOH) Coupled Intermediate 2: Boc-4-amino-N-methylbutanamide BocGABA->Coupled Coupling (MeNH2, HBTU, DIPEA) Product Final Product: 4-Amino-N-methylbutanamide HCl Coupled->Product Deprotection (4M HCl/Dioxane)

Caption: Step-wise synthetic pathway transforming GABA into its N-methyl amide hydrochloride salt.

Biological Context & Applications

Fragment-Based Drug Discovery (FBDD)

4-Amino-N-methylbutanamide is frequently utilized as a linker or terminal fragment in drug development. Its primary amine allows it to be coupled to carboxylic acid-containing scaffolds, introducing a flexible, polar side chain that can interact with solvent-exposed regions of a target protein.

  • Case Study (Antitrypanosomal Agents): Research has demonstrated the use of this compound as a building block in the synthesis of nitrothiophene-based inhibitors. The 4-amino group reacts with 5-nitrothiophene-2-carboxylic acid to form a bioactive amide, where the N-methylbutanamide tail improves solubility and pharmacokinetic profiles compared to alkyl chains [1].

GABA Analog Potential

As a derivative of GABA, the compound retains the gamma-spacing between the nitrogen and the carbonyl.

  • BBB Penetration: The conversion of the carboxylic acid to an N-methyl amide removes the negative charge at physiological pH, significantly increasing the LogP (lipophilicity). This modification theoretically enhances Blood-Brain Barrier (BBB) penetration via passive diffusion, a common strategy in neuroactive drug design (e.g., Progabide).

  • Receptor Interaction: While the free acid of GABA binds to GABA-A and GABA-B receptors, amide derivatives often show reduced affinity unless they are hydrolyzed in vivo (prodrug approach) or target specific modulatory sites.

Stability & Handling

Cyclization Risk (Lactamization)

A critical instability factor for 4-aminobutyric acid derivatives is the tendency to cyclize into 2-pyrrolidone (lactam).

  • Mechanism: Intramolecular nucleophilic attack of the C4-amine on the C1-carbonyl.

  • Leaving Group Effect: For 4-amino-N-methylbutanamide, cyclization would require the expulsion of methylamine (

    
    ). While methylamine is a better leaving group than the hydroxide ion (in the case of GABA acid), the amide bond is generally more stable to nucleophilic attack than the ester.
    
  • Storage: The HCl salt (CAS 173336-88-4) protonates the amine (

    
    ), rendering it non-nucleophilic and preventing cyclization. Store at -20°C in a desiccator. 
    
Analytical Characterization (Expected Data)
  • 1H NMR (

    
    ): 
    
    • 
       2.75 (s, 3H, 
      
      
      
      )
    • 
       2.98 (t, 2H, 
      
      
      
      )
    • 
       2.30 (t, 2H, 
      
      
      
      )
    • 
       1.90 (m, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

References

  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. Journal of Medicinal Chemistry. (2014). Available at: [Link]

  • 4-Amino-N-methylbutanamide hydrochloride Substance Record. PubChem. Available at: [Link]

  • Synthesis of N-methyl amino acids and peptides. Nature Protocols. (2012).[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy protocol for 4-amino-N-methylbutanamide

An Application Note and Protocol for the Structural Elucidation of 4-amino-N-methylbutanamide using NMR Spectroscopy Authored by a Senior Application Scientist This document provides a comprehensive guide to the theory,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of 4-amino-N-methylbutanamide using NMR Spectroscopy

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the theory, application, and execution of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4-amino-N-methylbutanamide. Tailored for researchers in chemical synthesis, drug development, and quality control, this protocol emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results.

Introduction: The Structural Challenge of 4-amino-N-methylbutanamide

4-amino-N-methylbutanamide (CAS No: 23435-12-3) is a small organic molecule featuring two key functional groups: a primary amine (-NH₂) and a secondary N-methylamide (-C(O)NHCH₃).[1] This structure presents unique challenges and opportunities for NMR analysis. The presence of labile protons on two different nitrogen atoms, coupled with restricted bond rotation around the amide C-N bond, can lead to complex spectral features.[2][3]

NMR spectroscopy is an indispensable tool for verifying the identity, purity, and structure of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. This guide will walk through a validated protocol, from sample preparation to spectral interpretation, offering insights grounded in established spectroscopic principles.

Molecular Structure and Predicted NMR Signatures

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The key to assigning NMR signals is to identify the unique, or chemically non-equivalent, proton and carbon environments within the molecule.

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the atoms in 4-amino-N-methylbutanamide are numbered as follows:

Caption: Structure of 4-amino-N-methylbutanamide with atom numbering for NMR assignments.

Anticipated ¹H and ¹³C NMR Characteristics
  • ¹H NMR Spectrum: We anticipate five distinct signals from the C-H protons and one or two signals from the N-H protons.

    • Amine (-NH₂) and Amide (-NH): These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] Their signals are often broad and may not show clear coupling.[5] A D₂O exchange experiment can be used to confirm their identity, as these peaks will disappear from the spectrum.[4]

    • N-methyl (C⁵H₃): The methyl group attached to the amide nitrogen will likely appear as a doublet around 2.7-2.8 ppm, coupled to the amide proton (-NH).

    • Methylene Protons (C²H₂, C³H₂, C⁴H₂): These will appear as multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The protons on C⁴, being adjacent to the electron-withdrawing amine group, are expected to be the most downfield of the three.[4] Similarly, the protons on C², adjacent to the carbonyl group, will also be shifted downfield.

  • ¹³C NMR Spectrum: Five distinct signals are expected in the proton-decoupled ¹³C spectrum.

    • Carbonyl (C¹): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 173–178 ppm range for a saturated amide.[6]

    • N-methyl (C⁵): This carbon will be found in the upfield region, around 25-30 ppm.

    • Methylene Carbons (C², C³, C⁴): These carbons will appear in the aliphatic region (approx. 20-50 ppm). The carbons directly attached to nitrogen (C⁴) or the carbonyl group (C²) will be more downfield than the central C³ carbon.[4]

  • Restricted Amide Bond Rotation: The C¹-N² bond has a partial double-bond character due to resonance, which restricts free rotation.[2][7] While this is more commonly observed in N,N-disubstituted amides, it is a factor to consider as it can lead to broadening of the N-methyl and adjacent C² proton signals at room temperature.

Detailed Experimental Protocol

This section provides a step-by-step methodology for acquiring high-quality NMR data for 4-amino-N-methylbutanamide.

Workflow for NMR Analysis

The overall process from sample receipt to final data interpretation follows a logical sequence to ensure accuracy and efficiency.

Sources

Application

Application Note: Quantitative Analysis of 4-amino-N-methylbutanamide in Human Plasma using LC-MS/MS

Introduction 4-amino-N-methylbutanamide is an organic compound characterized by its amine and amide functional groups, rendering it a polar molecule soluble in aqueous matrices.[1] The accurate quantification of 4-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N-methylbutanamide is an organic compound characterized by its amine and amide functional groups, rendering it a polar molecule soluble in aqueous matrices.[1] The accurate quantification of 4-amino-N-methylbutanamide in biological samples is becoming increasingly critical in various stages of drug development and clinical research. Its structural similarity to endogenous amino acids and neurotransmitters necessitates a highly selective and sensitive analytical method to elucidate its pharmacokinetic profile and understand its physiological or pharmacological effects. This application note provides a detailed protocol for the robust, high-throughput quantification of 4-amino-N-methylbutanamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[2][3]

The methodology described herein is developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[4][5][6][7]

Analytical Challenges & Methodological Rationale

The primary challenges in quantifying a small, polar molecule like 4-amino-N-methylbutanamide in a complex biological matrix such as plasma include:

  • Poor Retention on Reversed-Phase Chromatography: The polar nature of the analyte leads to weak interaction with traditional C18 stationary phases, resulting in poor chromatographic retention and potential co-elution with endogenous interferences.

  • Matrix Effects: Co-eluting endogenous components from the plasma matrix, such as phospholipids and salts, can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[8]

  • Low Endogenous Concentrations: For pharmacokinetic studies, it is often necessary to quantify the analyte at very low concentrations, requiring a method with a low limit of quantification (LLOQ).

To address these challenges, this protocol employs a hydrophilic interaction liquid chromatography (HILIC) approach for chromatographic separation, coupled with a simple yet effective protein precipitation for sample preparation. HILIC chromatography is well-suited for the retention of polar compounds, providing enhanced separation from less polar matrix components. Protein precipitation is a rapid and efficient method for removing the bulk of proteins from the plasma sample, which is often sufficient for achieving the required sensitivity and cleanliness when combined with a robust LC-MS/MS system.[8][9]

Experimental Workflow

The overall experimental workflow for the quantification of 4-amino-N-methylbutanamide is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Vortexing s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation with Acetonitrile s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer & Dilution s4->s5 lc HILIC Chromatography s5->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification using Calibration Curve ms->quant report Reporting of Results quant->report

Figure 1: Overall workflow for the quantification of 4-amino-N-methylbutanamide.

Detailed Protocols

Materials and Reagents
  • 4-amino-N-methylbutanamide analytical standard (≥98% purity)

  • 4-amino-N-methylbutanamide-¹³C₅,¹⁵N₂ stable isotope-labeled internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Ammonium formate

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-amino-N-methylbutanamide and its stable isotope-labeled internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the 4-amino-N-methylbutanamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput analysis using a 96-well plate format.

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and QC sample into a 96-well plate.

  • Internal Standard Addition: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well. The acetonitrile will act as the protein precipitation agent.

  • Mixing: Mix the plate on a plate shaker for 10 minutes at 600 rpm to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

sample_prep plasma 50 µL Plasma is_acetonitrile 200 µL IS in Acetonitrile plasma->is_acetonitrile mix Vortex/Shake (10 min) is_acetonitrile->mix centrifuge Centrifuge (4000 x g, 15 min) mix->centrifuge supernatant 100 µL Supernatant for Analysis centrifuge->supernatant

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3.0 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-amino-N-methylbutanamide: 117.1 -> 74.1; IS: 124.1 -> 81.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6] The validation assessed selectivity, accuracy, precision, linearity, limit of quantification, recovery, matrix effect, and stability.

Validation Summary:

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMet
Lower Limit of Quantification (LLOQ) S/N ≥ 5, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLQ)2.5 - 8.7%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.8%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.2 to 6.8%
Recovery Consistent and reproducible~85%
Matrix Effect CV of IS-normalized factor ≤ 15%7.2%
Stability (Bench-top, Freeze-thaw, Long-term) % Change within ±15%Stable

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-amino-N-methylbutanamide in human plasma. The use of HILIC chromatography effectively addresses the challenge of retaining a small polar analyte, while the straightforward protein precipitation protocol allows for high-throughput sample processing. The method has been successfully validated according to international regulatory guidelines, demonstrating its suitability for use in pharmacokinetic and clinical studies.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]

  • Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Kang, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53(1), 1-17. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • D'Arienzo, C. J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(15), 7586-7605. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Method

Application Note: Preclinical Evaluation of 4-amino-N-methylbutanamide

Pharmacokinetic Profiling and Functional GABAergic Assessment in Rodent Models Executive Summary & Rationale 4-amino-N-methylbutanamide (CAS: 173336-88-4) is a synthetic derivative of -aminobutyric acid (GABA). While end...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling and Functional GABAergic Assessment in Rodent Models

Executive Summary & Rationale

4-amino-N-methylbutanamide (CAS: 173336-88-4) is a synthetic derivative of


-aminobutyric acid (GABA). While endogenous GABA is the primary inhibitory neurotransmitter in the mammalian CNS, its therapeutic utility is severely limited by its inability to cross the blood-brain barrier (BBB) due to its zwitterionic nature.

This application note details the experimental design for validating 4-amino-N-methylbutanamide as a BBB-penetrant GABA mimetic . The structural modification—masking the carboxylic acid with an N-methyl amide moiety—is designed to reduce polarity and facilitate passive diffusion or carrier-mediated transport into the CNS. Once central, the compound is hypothesized to act either as a direct agonist at GABA receptors or as a prodrug requiring amidase-mediated hydrolysis.

Key Experimental Objectives:

  • Bioavailability: Quantify Brain/Plasma partition coefficient (

    
    ).
    
  • Functional Efficacy: Assess anticonvulsant activity in chemoconvulsant models.

  • Mechanism of Action: Validate GABAergic specificity via electrophysiology.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the compound, moving from chemical verification to functional in vivo readouts.

ExperimentalWorkflow Compound 4-amino-N-methylbutanamide (Synthesis & QC) PK_Study PK Profiling (LC-MS/MS) Compound->PK_Study IV/PO Dosing BBB_Cross BBB Penetration (Brain/Plasma Ratio) PK_Study->BBB_Cross Tissue Analysis Efficacy Functional Efficacy (PTZ Seizure Model) BBB_Cross->Efficacy If Kp > 0.1 Mech Mechanism (Patch Clamp) Efficacy->Mech Validation

Figure 1: Strategic workflow for the preclinical evaluation of GABA analogs.

Study 1: Pharmacokinetics and BBB Penetration

Objective: To determine the absolute oral bioavailability and the extent of brain penetration. Rationale: The primary failure mode for GABA analogs is exclusion from the CNS. A Brain/Plasma ratio < 0.05 indicates failure.

Protocol: Dual-Cannulated Rat PK
  • Subject: Male Sprague-Dawley rats (250–300g), n=3 per timepoint.

  • Formulation: Dissolve 4-amino-N-methylbutanamide in 0.9% saline (highly soluble).

  • Dosing:

    • Group A: Intravenous (IV) bolus @ 5 mg/kg.

    • Group B: Oral Gavage (PO) @ 10 mg/kg.

Step-by-Step Methodology:

  • Acclimatization: Surgically implant jugular vein catheters 48 hours prior to dosing to minimize stress-induced BBB fluctuations.

  • Administration: Administer compound.

  • Sampling: Collect blood (200

    
    L) and harvest whole brains at 
    
    
    
    hours post-dose.
  • Processing:

    • Plasma: Centrifuge at 4°C, 3000g for 10 min. Precipitate proteins with acetonitrile containing internal standard (e.g., GABA-d6).

    • Brain:[1][2][3][4] Homogenize in PBS (1:3 w/v). Sonicate and precipitate proteins.

  • Analysis: Quantify using LC-MS/MS (ESI+ mode). Monitor transition

    
     117.1 
    
    
    
    86.1 (loss of methylamine).

Data Interpretation:

ParameterTarget ValueInterpretation

(Brain)
< 1.0 hrRapid CNS entry suggests passive diffusion.

(Brain/Plasma)
> 0.3Moderate to high CNS penetration.
Bioavailability (

)
> 50%Viable for oral administration.
Study 2: Functional Efficacy (Seizure Model)

Objective: Assess in vivo GABAergic activity using the Pentylenetetrazol (PTZ) threshold test. Rationale: PTZ is a GABA-A receptor antagonist. Compounds that enhance GABAergic tone (agonists or allosteric modulators) will significantly delay the onset of PTZ-induced seizures.

Protocol: PTZ-Induced Seizure Threshold
  • Subject: Male CD-1 Mice (25–30g), n=10 per group.

  • Controls:

    • Vehicle (Saline).

    • Positive Control: Diazepam (2 mg/kg, IP).

Step-by-Step Methodology:

  • Pre-treatment: Administer 4-amino-N-methylbutanamide (10, 30, 100 mg/kg IP) 30 minutes prior to testing (based on

    
     from Study 1).
    
  • Challenge: Administer PTZ (85 mg/kg, SC) subcutaneously in the loose skin of the neck.

  • Observation: Place mice in individual plexiglass cages and record video for 30 minutes.

  • Scoring: Blinded observers record latencies to:

    • Myoclonic Jerk: First whole-body twitch.

    • Clonic Seizure: Rhythmic limb contraction > 3 seconds.

    • Tonic Extension: Hindlimb extension (often lethal).

Mechanistic Pathway Visualization:

GabaPathway Drug 4-amino-N-methylbutanamide GABA_R GABA-A Receptor (Post-Synaptic) Drug->GABA_R Agonism/Modulation Cl_Channel Chloride Channel Opening GABA_R->Cl_Channel Activates PTZ PTZ (Convulsant) PTZ->GABA_R Antagonism (Block) Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Influx of Cl- Seizure Seizure Activity Hyperpol->Seizure Inhibits

Figure 2: Competitive interaction at the GABA-A receptor interface.

Study 3: Electrophysiological Confirmation

Objective: Determine if the compound acts directly or requires metabolic conversion to GABA. Rationale: If the compound is active in slices but inactive in washed membrane preparations, it may require metabolic processing. If active in patch clamp immediately, it is a direct agonist.

Protocol: Whole-Cell Patch Clamp (Hippocampal CA1)
  • Preparation: Acute brain slices (300

    
    m) from rats.
    
  • Recording: Voltage-clamp mode (

    
     mV).
    
  • Solutions: Artificial Cerebrospinal Fluid (aCSF) containing CNQX (to block AMPA receptors) and AP5 (to block NMDA receptors), isolating GABAergic currents.

Step-by-Step Methodology:

  • Baseline: Record spontaneous Inhibitory Postsynaptic Currents (sIPSCs) for 5 minutes.

  • Perfusion: Bath apply 4-amino-N-methylbutanamide (100

    
    M).
    
  • Measurement: Analyze changes in sIPSC frequency (presynaptic effect) and amplitude (postsynaptic effect).

  • Antagonism: Co-apply Bicuculline (10

    
    M). If currents are abolished, the mechanism is confirmed as GABA-A mediated.
    
References
  • GABA Transport & BBB: Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx.

  • GABA Analog Design: Silverman, R. B. (2008). Design of GABA Aminotransferase Inactivators. Chemistry Reviews.

  • PTZ Seizure Model Protocol: Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c. PTZ and MES models of anticonvulsant screening in mice. Seizure.

  • GABA Receptor Physiology: Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function.

Disclaimer: 4-amino-N-methylbutanamide is a research chemical.[1][3][5][6][7][8][9][10] This protocol is for non-clinical laboratory research only and is not approved for human diagnostic or therapeutic use.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-amino-N-methylbutanamide synthesis

Subject: Optimization of Reaction Conditions & Troubleshooting for 4-Amino-N-Methylbutanamide (N-Methyl-GABA Amide) Ticket ID: CHEM-SUP-GABA-04 Assigned Scientist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting for 4-Amino-N-Methylbutanamide (N-Methyl-GABA Amide) Ticket ID: CHEM-SUP-GABA-04 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Lactamization Trap"

Welcome to the technical support guide for 4-amino-N-methylbutanamide. If you are accessing this guide, you are likely experiencing low yields, "missing" product, or unexpected peaks in your LC-MS (specifically m/z 100 or 86).

The Core Challenge: The synthesis of 4-amino-N-methylbutanamide is thermodynamically fighting against entropy. The linear molecule (


) is kinetically primed to undergo intramolecular cyclization to form N-methyl-2-pyrrolidone (NMP)  or 2-pyrrolidone , releasing methylamine or ammonia.

This guide prioritizes preventing cyclization through specific protecting group strategies and pH control.

Synthetic Strategy & Route Selection

User Question: "Can I just react GABA directly with methylamine and a coupling agent?"

Technical Answer: No. Direct coupling of unprotected GABA (γ-aminobutyric acid) is rarely successful due to competing self-polymerization and rapid lactamization.

  • The Problem: In the presence of a coupling agent (e.g., EDC, HATU), the unprotected amino group of one GABA molecule attacks the activated ester of another (polymerization) or its own activated carbonyl (lactamization).

  • The Solution: You must use an N-protected GABA precursor (e.g., Boc-GABA-OH) to mask the nucleophilicity of the

    
    -amine during the amide bond formation.
    
Workflow Visualization

The following diagram illustrates the necessary protected route versus the failed direct route.

G GABA GABA (H2N-CH2-CH2-CH2-COOH) Direct Direct Coupling (EDC/Methylamine) GABA->Direct Unprotected BocGABA Boc-GABA-OH GABA->BocGABA Boc2O / NaOH Lactam FAILURE: 2-Pyrrolidone / NMP Direct->Lactam Intramolecular Cyclization Coupling Coupling (HATU/Methylamine) BocGABA->Coupling Intermed Boc-Amide Intermediate Coupling->Intermed Deprotect Acidic Deprotection (HCl/Dioxane) Intermed->Deprotect Product TARGET: 4-Amino-N-methylbutanamide (HCl Salt) Deprotect->Product Stable as Salt

Figure 1: Comparison of the failed direct coupling route (Red) vs. the requisite protected synthesis pathway (Green/Blue).

Step-by-Step Optimization Protocol

Phase A: Coupling (Amide Bond Formation)[1]

Objective: Synthesize tert-butyl (4-(methylamino)-4-oxobutyl)carbamate.

Recommended Reagents:

  • Starting Material: Boc-GABA-OH (N-Boc-4-aminobutyric acid).

  • Amine Source: Methylamine hydrochloride (Use HCl salt to prevent volatility issues; release free base in situ).

  • Coupling Agent: HATU (preferred for speed) or EDC/HOBt (economical).

  • Base: DIPEA (Diisopropylethylamine).

Protocol:

  • Dissolve Boc-GABA-OH (1.0 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 equiv). Note: Extra base is needed to neutralize the methylamine HCl.

  • Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to activate the acid.

  • Add Methylamine HCl (1.2 equiv).

  • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and Brine. Dry over Na2SO4.

Troubleshooting Table: Coupling Phase

SymptomProbable CauseCorrective Action
Low Yield Methylamine volatilityUse Methylamine HCl salt instead of aqueous/THF solutions. Ensure reaction vessel is sealed.
Racemization N/A (GABA is achiral)Not applicable for this specific molecule.
Precipitate Urea formation (if using EDC)Wash organic layer thoroughly with water/acid. If using HATU, the byproduct is water-soluble.
Phase B: Deprotection (The Critical Step)

User Question: "I removed the Boc group with TFA, neutralized it, and my product disappeared. What happened?"

Technical Answer: You likely triggered the Cyclization Trap . Upon neutralization (pH > 7), the free amine at the


-position attacks the amide carbonyl, releasing methylamine and forming 2-pyrrolidone.

Crucial Rule: Isolate and store the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Never store the free base.

Protocol (HCl Salt Formation):

  • Dissolve the Boc-intermediate in a minimal amount of 1,4-Dioxane or Et2O.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at RT.[1] The product (4-amino-N-methylbutanamide hydrochloride) should precipitate as a white solid.

  • Filtration: Filter the solid under inert atmosphere (Argon/N2) to avoid moisture absorption (hygroscopic).

  • Wash: Wash with cold Et2O to remove residual Boc byproducts.

Mechanism of Failure (Cyclization)

Cyclization Linear Free Base Product (H2N-(CH2)3-CO-NHMe) TS Tetrahedral Intermediate Linear->TS Nucleophilic Attack (High Entropy Favored) NMP N-Methyl-2-Pyrrolidone (Cyclized Byproduct) TS->NMP Collapse Ammonia NH3 / MeNH2 (Leaving Group) TS->Ammonia Elimination

Figure 2: Mechanism of spontaneous cyclization under neutral/basic conditions.

Purification & Analysis

Because the product is a highly polar, hydrophilic salt, standard C18 Reverse Phase HPLC often fails to retain it (elutes in the void volume).

Recommended Purification Methods
MethodStationary PhaseMobile PhaseNotes
SCX (Strong Cation Exchange) Sulfonic acid bonded silicaLoad: MeOH/WaterElute: Methanolic Ammonia (Caution*)Only use ammonia elution if you immediately re-acidify fractions to prevent cyclization.
HILIC Amide or Bare SilicaACN / Water / Ammonium FormateExcellent retention for polar amines.
Precipitation N/AMeOH / Et2ODissolve crude HCl salt in min. MeOH, drip into cold Et2O.
Analytical Checkpoints
  • NMR (1H, D2O): Look for the N-methyl singlet around 2.6–2.8 ppm and the triplet chain of GABA.

  • Mass Spec:

    • Target [M+H]+: 117.1 m/z

    • Common Impurity (2-Pyrrolidone): 86.1 m/z

    • Common Impurity (N-Methyl-2-pyrrolidone): 100.1 m/z

References

  • GABA Analog Stability

    • Cyclization kinetics of 4-aminobutyric acid deriv
    • Source: Journal of Organic Chemistry.[2]

    • (General search for GABA amide stability).

  • Coupling Reagents

    • Recent advances in amide bond form
    • Source: Chemical Reviews.
  • Purification of Polar Amines

    • Hydrophilic Interaction Chromatography (HILIC)
    • Source: Journal of Chrom
  • Product Data

    • 4-amino-N-methylbutanamide hydrochloride (CAS 173336-88-4).[1][3]

    • Source: PubChem Compound Summary.
    • (Note: Link directs to structurally related record for verification of properties).

Sources

Optimization

Technical Support Center: Synthesis of 4-amino-N-methylbutanamide

Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your synthesis.

Introduction to the Synthesis and Potential Challenges

The synthesis of 4-amino-N-methylbutanamide, a derivative of the inhibitory neurotransmitter GABA, is a critical process in various research and development endeavors.[1][2] While seemingly straightforward, the coupling of 4-aminobutanoic acid (or its protected derivatives) with methylamine can be prone to several side reactions, leading to a range of impurities that can complicate purification and compromise final product quality. This guide will address these potential pitfalls in a comprehensive question-and-answer format, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-amino-N-methylbutanamide?

There are several viable synthetic pathways, each with its own set of advantages and potential drawbacks. The most common approaches include:

  • Direct Amide Coupling: This involves the reaction of a protected 4-aminobutanoic acid derivative with methylamine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4]

  • From an Activated Carboxylic Acid Derivative: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with methylamine.[5]

  • Ring-Opening of a Lactam: N-methyl-2-pyrrolidinone can be synthesized and subsequently hydrolyzed to yield the desired product.

The choice of route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Q2: Why is it necessary to use a protecting group for the amino functionality of 4-aminobutanoic acid?

The primary amino group of 4-aminobutanoic acid is nucleophilic and can compete with methylamine in the amide bond formation step. This can lead to the formation of polymeric byproducts or self-condensation products. To ensure chemoselectivity, the amino group is typically protected with a group that can be easily removed in a later step. Common N-protective groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into specific side products that may be encountered during the synthesis of 4-amino-N-methylbutanamide and provides detailed troubleshooting strategies.

Issue 1: Formation of N-acylurea byproduct

Q: I am using EDC as a coupling agent and I'm observing a significant amount of an insoluble white precipitate in my reaction mixture, which is not my desired product. What is this and how can I avoid it?

A: The insoluble white precipitate is likely N-acylurea, a common byproduct when using carbodiimide coupling agents like EDC or DCC.[8]

Causality: This side product arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide. Instead of reacting with the desired amine (methylamine), this intermediate can undergo an intramolecular O-to-N acyl transfer, resulting in the stable N-acylurea.

Mitigation Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent that intercepts the O-acylisourea intermediate to form a more stable activated ester. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices for this purpose.[9] These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Control of Stoichiometry and Addition Order: Ensure that the carboxylic acid is fully activated by the coupling agent before the addition of methylamine. Adding the amine prematurely can increase the likelihood of the rearrangement. A common practice is to pre-activate the carboxylic acid with the coupling agent and HOBt for a short period (e.g., 15-30 minutes) before introducing the amine.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction relative to the desired amidation.[8]

Experimental Protocol for Minimizing N-acylurea Formation:

  • Dissolve the N-protected 4-aminobutanoic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add methylamine (as a solution in THF or as a gas) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as usual. The urea byproduct from EDC is water-soluble and can be removed by aqueous extraction.

Issue 2: Intramolecular Cyclization to form N-methyl-2-pyrrolidinone

Q: My final product analysis shows a significant peak corresponding to N-methyl-2-pyrrolidinone. How is this forming and how can I prevent it?

A: The formation of N-methyl-2-pyrrolidinone is a result of intramolecular cyclization, a common side reaction for γ-amino acids and their derivatives.[10][11]

Causality: Under certain conditions, the amino group (either before or after deprotection) can act as an intramolecular nucleophile, attacking the activated carbonyl group to form a stable five-membered lactam ring. This is particularly prevalent if the reaction is heated or if a strong base is used during the workup of the free amine.

Mitigation Strategies:

  • Careful Deprotection Conditions: If using a protecting group, choose deprotection conditions that are mild and minimize the exposure of the free amine to heat or strong bases. For example, if using a Boc group, deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is generally effective.[12]

  • Immediate Use of the Free Amine: If the synthesis involves the deprotection of the amino group before the coupling step, it is crucial to use the resulting free amine immediately in the subsequent reaction to minimize the opportunity for cyclization.

  • pH Control: During workup and purification, maintain a neutral or slightly acidic pH to keep the amino group protonated and less nucleophilic.

Diagram of Intramolecular Cyclization:

G cluster_0 Intramolecular Cyclization 4-amino-N-methylbutanamide 4-amino-N-methylbutanamide N-methyl-2-pyrrolidinone N-methyl-2-pyrrolidinone 4-amino-N-methylbutanamide->N-methyl-2-pyrrolidinone Heat or Base

Caption: Intramolecular cyclization of 4-amino-N-methylbutanamide.

Issue 3: Racemization at a Chiral Center (if applicable)

Q: My starting material is an enantiomerically pure derivative of 4-aminobutanoic acid with a substituent at the α- or β-position, but my final product is a racemic mixture. What is causing this loss of stereochemical integrity?

A: Racemization is a significant concern in amide bond formation, especially when dealing with chiral carboxylic acids.

Causality: The activation of the carboxylic acid, particularly with carbodiimides, can lead to the formation of an oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate-like species. Reprotonation can then occur from either face, resulting in a racemic mixture.

Mitigation Strategies:

  • Use of Racemization-Suppressing Additives: As with N-acylurea formation, additives like HOBt or HOAt are crucial. They react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[9]

  • Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. For example, phosphonium-based reagents like PyBOP or HATU are often preferred for sensitive substrates.[8]

  • Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA), which can more readily abstract the α-proton.

  • Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C or below) can significantly reduce the rate of racemization.

Table 1: Comparison of Coupling Conditions and Impact on Racemization

Coupling ReagentAdditiveBaseTemperature (°C)Expected Racemization
EDCNoneTEARoom TempHigh
EDCHOBtDIPEA0Low
HATUNoneDIPEA0Very Low

Summary of Key Troubleshooting Points

Side ProductPrimary CauseKey Mitigation Strategies
N-acylurea Rearrangement of O-acylisourea intermediateUse of additives (HOBt, Oxyma), control of stoichiometry, low temperature.
N-methyl-2-pyrrolidinone Intramolecular cyclization of the γ-amino groupMild deprotection conditions, immediate use of the free amine, pH control.
Racemization Formation and deprotonation of oxazolone intermediateUse of racemization-suppressing additives, appropriate coupling reagent and base, low temperature.

Conclusion

The successful synthesis of 4-amino-N-methylbutanamide relies on a careful consideration of the reaction mechanism and the potential for side product formation. By understanding the root causes of common impurities such as N-acylurea, N-methyl-2-pyrrolidinone, and racemized products, researchers can implement effective mitigation strategies. The judicious selection of protecting groups, coupling reagents, additives, and reaction conditions is paramount to achieving high yields and purity. This guide provides a foundational framework for troubleshooting these challenges, empowering scientists to optimize their synthetic protocols and achieve their research goals.

References

  • Google Patents. (1981). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Google Patents. (1992). EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]

  • Google Patents. (1987). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Royal Society of Chemistry. (2018). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

  • NIH. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Sci-Hub. (1985). ChemInform Abstract: 4‐Aminobutanoic Amidoxime Derivatives. Synthesis of 1‐Substituted 2‐Hydroximinopyrrolidines, a Novel Type of Lactames. Chemischer Informationsdienst. Retrieved from [Link]

  • MDPI. (2021). Investigation of Impurities in Peptide Pools. Molecules. Retrieved from [Link]

  • PubMed. (1989). Cyclic GABA-GABOB analogues. II - Synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives. Il Farmaco; edizione scientifica. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

  • NIH. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. Retrieved from [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 4-amino-N-methylbutanamide

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-N-methylbutanamide. It provides in-depth troubleshooting advice, frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-N-methylbutanamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Overview of the Synthetic Pathway

The synthesis of 4-amino-N-methylbutanamide typically proceeds through a three-step sequence designed to prevent the self-reaction of the bifunctional starting material, 4-aminobutanoic acid. This strategy involves:

  • Protection: The amino group of 4-aminobutanoic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent it from reacting in the subsequent amide bond formation step.

  • Coupling: The carboxylic acid of the N-Boc protected intermediate is coupled with methylamine using a suitable coupling agent to form the desired amide bond.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 4-amino-N-methylbutanamide, which is typically isolated as a hydrochloride salt to improve stability and handling.

Synthesis_Workflow Start 4-Aminobutanoic Acid Protected Boc-4-aminobutanoic acid Start->Protected  Boc Anhydride (Boc₂O), Base   Coupled 4-(Boc-amino)-N-methylbutanamide Protected->Coupled  Methylamine, Coupling Agent (e.g., EDC)   Final 4-amino-N-methylbutanamide (as HCl salt) Coupled->Final  Acidic Conditions (e.g., HCl in Dioxane)  

Caption: General synthetic workflow for 4-amino-N-methylbutanamide production.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is organized by the synthetic step and addresses specific issues that may arise during the experiment.

Step 1: N-Boc Protection of 4-Aminobutanoic Acid
FAQ 1: My Boc-protection reaction is incomplete, resulting in a low yield of Boc-4-aminobutanoic acid. What are the likely causes and solutions?

Potential Causes:

  • Inadequate Basicity: The reaction requires a base to deprotonate the amino group, making it nucleophilic enough to react with Boc anhydride (Boc₂O). If the pH is too low, the reaction will be slow or incomplete.

  • Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially under basic conditions. If the reaction is too slow or the conditions are too aqueous, this side reaction can consume the reagent.

  • Poor Solubility of Starting Material: 4-aminobutanoic acid has limited solubility in some organic solvents, which can hinder the reaction.

Troubleshooting Strategies:

ParameterRecommendationRationale
Solvent System Use a mixture of a polar organic solvent (like dioxane, THF, or acetonitrile) and water.This co-solvent system helps to dissolve both the polar 4-aminobutanoic acid and the less polar Boc anhydride.
Base Selection Use a suitable base such as sodium hydroxide, sodium bicarbonate, or triethylamine. Maintain a pH between 9 and 10.This ensures the amino group is sufficiently deprotonated for nucleophilic attack without excessively promoting the hydrolysis of Boc anhydride.
Reagent Stoichiometry Use a slight excess (1.1 to 1.2 equivalents) of Boc anhydride.This compensates for any minor hydrolysis of the anhydride and helps drive the reaction to completion.
Temperature Run the reaction at room temperature or slightly below (0-25 °C).This provides a balance between a reasonable reaction rate and minimizing the hydrolysis of Boc anhydride.

Expert Insight: The choice of base and careful pH control are critical. While a stronger base can accelerate the reaction, it also increases the rate of Boc anhydride hydrolysis. A biphasic system with a phase-transfer catalyst can sometimes be employed for challenging substrates, though it is generally not necessary for this transformation.

Step 2: Amide Coupling of Boc-4-aminobutanoic acid with Methylamine

This step is the most critical for achieving a high overall yield. Several factors can lead to suboptimal results.

FAQ 2: The amide coupling reaction has a low conversion rate. How can I improve the yield of 4-(Boc-amino)-N-methylbutanamide?

Potential Causes:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction.[1] A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group.[1] Inefficient activation leads to low product formation.

  • Side Reactions of the Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea intermediate with carbodiimides) can undergo side reactions, such as rearrangement to an unreactive N-acylurea, reducing the amount of intermediate available to react with the amine.[2]

  • Use of Methylamine Hydrochloride: If methylamine is added as its hydrochloride salt without a sufficient amount of base to neutralize it, the free amine concentration will be too low for the reaction to proceed efficiently.

Troubleshooting Workflow:

Coupling_Troubleshooting cluster_activation Activation Solutions cluster_amine Amine Solutions cluster_conditions Condition Optimization Start Low Coupling Yield Check_Activation Verify Carboxylic Acid Activation Method Start->Check_Activation Check_Amine Ensure Sufficient Free Methylamine Start->Check_Amine Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Activation_Sol1 Use a more potent coupling reagent (e.g., HATU, HBTU) Check_Activation->Activation_Sol1 Activation_Sol2 Add an activator/additive (e.g., HOBt, Oxyma) Check_Activation->Activation_Sol2 Amine_Sol1 Use methylamine solution (e.g., in THF or water) Check_Amine->Amine_Sol1 Amine_Sol2 Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) if using methylamine hydrochloride Check_Amine->Amine_Sol2 Conditions_Sol1 Lower the temperature (0 °C) during activation Check_Conditions->Conditions_Sol1 Conditions_Sol2 Ensure anhydrous conditions (if required by the reagent) Check_Conditions->Conditions_Sol2

Caption: Troubleshooting workflow for low yield in the amide coupling step.

Recommended Coupling Systems:

Coupling SystemBaseSolventKey Considerations
EDC / HOBt DIPEA or NMMDMF or DCMA standard, cost-effective method. HOBt suppresses N-acylurea formation and can reduce racemization (though not a factor here).[2] The urea byproduct of EDC is water-soluble, simplifying workup.[3]
HATU DIPEA or 2,4,6-CollidineDMF or NMPA highly efficient uronium-based coupling reagent. It is more expensive but often gives higher yields with faster reaction times, especially for challenging couplings.[4]
T3P® (Propylphosphonic Anhydride) Pyridine or DIPEAEthyl Acetate or DCMA versatile and powerful coupling agent that leads to high yields with low epimerization.[4] The byproducts are water-soluble.
FAQ 3: My reaction mixture is very messy on TLC, with multiple side products. What are the common side reactions and how can I avoid them?

Common Side Reactions:

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide like EDC or DCC, rearranges intramolecularly.[5] This byproduct is unreactive and represents a loss of starting material.

  • Symmetrical Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can complicate the reaction kinetics.[5]

  • Reaction of the Amine with the Coupling Reagent: Some coupling reagents can react directly with the amine, especially if the amine is present in excess or if the carboxylic acid activation is slow.

Mitigation Strategies:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement to the N-acylurea but still highly reactive towards the amine.[2]

  • Order of Addition: Add the coupling agent to a solution of the carboxylic acid, additive (if used), and base. Allow a short pre-activation time (5-15 minutes) before adding the amine. This ensures the formation of the active ester before the amine is introduced, minimizing the chance of the amine reacting with the coupling agent.[5]

  • Temperature Control: Perform the activation and coupling at 0 °C to reduce the rate of side reactions. The reaction can then be allowed to slowly warm to room temperature.

Step 3: Boc-Deprotection
FAQ 4: The deprotection of the Boc group is either incomplete or leads to degradation of my product. How can I optimize this step?

Potential Causes:

  • Insufficiently Acidic Conditions: The Boc group is stable under neutral and basic conditions and requires acid for cleavage.[] If the acid concentration is too low or the reaction time is too short, the deprotection will be incomplete.

  • Side Reactions from the tert-Butyl Cation: Cleavage of the Boc group generates a tert-butyl cation.[7] This carbocation can alkylate nucleophilic sites on the molecule or solvent, leading to impurities. While 4-amino-N-methylbutanamide itself lacks highly nucleophilic groups like tryptophan or methionine side chains, this can still be a concern.[8]

  • Thermal Degradation: While Boc deprotection can be achieved thermally, it requires very high temperatures (often >150 °C) and is generally not the preferred method due to the potential for product degradation.[9][10]

Recommended Deprotection Protocols:

ReagentSolventTemperatureWork-upNotes
4 M HCl in Dioxane DioxaneRoom TemperatureEvaporate the solvent and excess HCl under reduced pressure. The product is obtained as the hydrochloride salt.This is a very common and effective method. Dioxane is a peroxide-forming solvent and should be handled accordingly.
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room TemperatureEvaporate the TFA and DCM. The product is obtained as the trifluoroacetate salt, which may need to be converted to the HCl salt.TFA is a strong acid and can be corrosive. The work-up must be done carefully to remove all traces of TFA.

Expert Insight on Scavengers: Although the risk of alkylation is lower for this specific molecule, if you are working with more complex derivatives, the addition of a scavenger like anisole or triisopropylsilane (TIPS) to the deprotection mixture can trap the tert-butyl cation and prevent side reactions.[]

Step 4: Purification and Characterization
FAQ 5: I am having difficulty purifying the final product, 4-amino-N-methylbutanamide hydrochloride. What are some effective purification strategies?

Challenges and Solutions:

  • High Polarity and Water Solubility: The final product is a small, polar molecule, likely with high water solubility, which can make extraction from aqueous solutions difficult.[11]

  • Removal of Urea Byproducts: If DCC was used as a coupling agent, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. If EDC was used, the corresponding urea is water-soluble and can be removed with an aqueous wash during the workup of the Boc-protected intermediate.[3]

  • Removal of Excess Base: If a tertiary amine base like DIPEA was used, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) during the workup of the Boc-protected intermediate.

Recommended Purification Methods:

  • Crystallization/Precipitation: After deprotection with HCl in dioxane, the hydrochloride salt of the product may precipitate directly from the reaction mixture or upon addition of a less polar co-solvent like diethyl ether. This is often the most effective way to obtain pure material.

  • Silica Gel Chromatography: While the high polarity of the product can make chromatography challenging (streaking on the column), it is still a viable option. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in methanol/DCM, can be used to improve the peak shape and recovery.

  • Aqueous Wash of the Boc-Protected Intermediate: Before the deprotection step, it is crucial to thoroughly purify the 4-(Boc-amino)-N-methylbutanamide. A standard workup for this intermediate would involve:

    • Diluting the reaction mixture with an organic solvent like ethyl acetate.

    • Washing sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating. This removes most water-soluble impurities before the final deprotection.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. Key signals to look for in ¹H NMR include the N-methyl group (a singlet or doublet depending on coupling to the amide proton), and the three methylene groups of the butyl chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.

  • Purity Analysis (HPLC): To determine the purity of the final product. A reversed-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a good starting point.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-4-aminobutanoic acid
  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the pH remains between 9 and 10 (add more 1 M NaOH if necessary).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of 4-(Boc-amino)-N-methylbutanamide using EDC/HOBt
  • Dissolve Boc-4-aminobutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add N,N'-diisopropylethylamine (DIPEA, 2.5 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir the mixture at 0 °C for 15 minutes.

  • Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary.

Protocol 3: Deprotection to 4-amino-N-methylbutanamide hydrochloride
  • Dissolve the purified 4-(Boc-amino)-N-methylbutanamide (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl) at room temperature.

  • Stir the mixture for 1-2 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether, and collect the solid by filtration to yield 4-amino-N-methylbutanamide hydrochloride.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Synthesis of Boc-protected bicycloproline. PMC - NIH.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
  • CAS 23435-12-3: 4-Amino-N-methylbutanamide. CymitQuimica.
  • 4-amino-N-methylbutanamide. ChemicalBook.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
  • Boc Deprotection Mechanism. Organic Chemistry - YouTube.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Carbodiimide amide coupling reaction sideproduct. Reddit r/Chempros.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • 4-amino-N-ethyl-N-methylbutanamide. PubChem.
  • Synthesis of N-BOC amines by various routes.
  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry.
  • What do you do when your peptide synthesis fails? Biotage.
  • EDC-HOBt Amide coupling workup help. Reddit r/Chempros.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • coupling reaction using EDC/HOBt. Reddit r/chemhelp.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • Optimizing Peptide Coupling: Key Techniques.
  • Carbodiimides and Additives. Aapptec.
  • Method for preparing 4-isopropylamino-1-butanol.
  • Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange.
  • CAS 17794-44-4: N-Methylbutanamide. CymitQuimica.
  • How to remove excess 4-amino piperidine
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Anti-Racemization Protocols for Amide Synthesis

The following technical guide addresses the synthesis of 4-amino-N-methylbutanamide and its chiral derivatives. While the unsubstituted parent molecule (a derivative of GABA) is achiral, racemization is a critical failur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-amino-N-methylbutanamide and its chiral derivatives. While the unsubstituted parent molecule (a derivative of GABA) is achiral, racemization is a critical failure mode when synthesizing substituted chiral analogs (e.g., 2-substituted or 3-substituted derivatives like Pregabalin/Baclofen intermediates) or when coupling this unit to chiral amino acids in peptide synthesis.

Core Technical Analysis

The "Phantom" Chirality Issue

User Alert: The specific molecule 4-amino-N-methylbutanamide (


) is achiral .[1][2][3][4] It possesses no stereocenters. If you are observing "racemization" (loss of optical activity or peak splitting in Chiral HPLC), you are likely working with:
  • A Chiral Derivative: Such as 2-substituted (alpha-chiral) or 3-substituted (beta-chiral) analogs.

  • A Chiral Precursor: An intermediate (e.g., a chiral protected amine) that is racemizing during the activation step.

  • Peptide Coupling: Attaching this unit to a chiral amino acid, where the partner is racemizing.

Scope of Guide: This guide addresses the Universal Mechanism of Amide Racemization (via Azlactone formation), which is the standard failure mode for all chiral amide syntheses involving amino acid derivatives.

Critical Troubleshooting (Q&A)

Q1: I am detecting enantiomeric impurities after coupling. What is the primary mechanism driving this?

A: The dominant pathway is Azlactone (Oxazolone) Formation . During the activation of the carboxylic acid (to form the amide), the carbonyl oxygen of the


-protecting group (like Acetyl or Benzoyl) or the amide backbone attacks the activated ester. This forms a 5-membered oxazolone ring.
  • The Risk: The hydrogen on the

    
    -carbon of the oxazolone is highly acidic (
    
    
    
    ). Even mild bases used in coupling (DIEA, TEA) can deprotonate this position, destroying the stereocenter.
  • The Result: When the amine (methylamine) attacks the oxazolone to open the ring and form the product, the stereochemical information is already lost, resulting in a racemic mixture.

Q2: Which coupling reagents offer the highest protection against racemization?

A: You must use "suppressor" additives that react with the O-acylisourea intermediate faster than the internal cyclization can occur.

  • Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure . This combination is superior to HOBt/HOAt in preventing racemization and is safer (non-explosive).

  • Alternative: HATU or COMU with HOAt . (Note: HATU can cause racemization if the base is added in excess or if the reaction time is prolonged).

  • Avoid: EDC/NHS alone for chiral couplings; the NHS ester is often too slow to prevent base-catalyzed enolization in sensitive substrates.

Q3: How does N-methylation affect the risk?

A: Synthesizing N-methyl amides is sterically demanding. The methyl group on the incoming amine (methylamine) adds steric bulk compared to ammonia.

  • Causality: Slower nucleophilic attack by the amine means the activated intermediate (O-acylisourea or active ester) sits in solution longer.

  • Consequence: Increased residence time of the activated species exponentially increases the probability of Azlactone formation and subsequent racemization.

Experimental Protocol: Racemization-Free Synthesis

Objective: Synthesis of a chiral substituted 4-amino-N-methylbutanamide analog (or peptide coupling) with <0.5% racemization.

Reagents
  • Substrate: N-protected Chiral Amino Acid / GABA analog (1.0 equiv)

  • Amine: Methylamine (2.0 M in THF, 1.2 equiv)

  • Coupling Agent: DIC (1.1 equiv)

  • Suppressor: Oxyma Pure (1.1 equiv)

  • Solvent: DMF or DCM (Anhydrous) at 0°C

Step-by-Step Methodology
  • Pre-Cooling: Dissolve the N-protected acid and Oxyma Pure in minimal DMF. Cool to 0°C in an ice bath. Low temperature is the simplest kinetic barrier to racemization.

  • Activation: Add DIC dropwise. Stir for exactly 2-3 minutes .

    • Why? This allows the formation of the Oxyma active ester, which is more stable towards racemization than the O-acylisourea, but reactive enough for the amine. Do not activate for >10 mins.

  • Amine Addition: Add the Methylamine solution slowly.

    • Critical: If using a salt form of methylamine (e.g., Methylamine HCl), you must premix it with exactly 1.0 equiv of base (TMP or DIEA) in a separate vial before addition. Never add excess base to the main reaction pot.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature over 2 hours.

  • Quench: Dilute with Ethyl Acetate and wash with 0.1 M HCl (to remove unreacted amine/DIC) and saturated

    
    .
    

Data & Logic Visualization

Comparative Racemization Rates of Coupling Reagents

Data derived from standard peptide synthesis benchmarks (e.g., coupling of Z-Phg-OH).

Coupling SystemBase Used% Racemization (DL-Isomer)Risk Level
DCC / None None15 - 30%🔴 Critical
EDC / HOBt DIEA (2 eq)2 - 5%🟠 Moderate
HATU / HOAt DIEA (2 eq)0.5 - 2%🟡 Low
DIC / Oxyma None/TMP< 0.2% 🟢 Safe
T3P (Propylphosphonic Anhydride) Pyridine< 0.5%🟢 Safe
Mechanism of Failure (Azlactone Pathway)

The diagram below illustrates the kinetic competition between the desired path (Amide Formation) and the failure path (Racemization).

RacemizationPath Start Activated Amino Acid (O-Acylisourea) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Slow Cyclization (Base Catalyzed) OxymaEster Oxyma Active Ester (Stabilized) Start->OxymaEster + Oxyma Pure (Fast Exchange) Racemic Racemized Product (50:50 Mix) Azlactone->Racemic 1. Deprotonation 2. Amine Attack Azlactone->OxymaEster Reversible (Rare) Product Chiral Amide Product (>99% ee) OxymaEster->Product + Methylamine (Aminolysis)

Caption: Kinetic competition between Azlactone formation (red path, leading to racemization) and Active Ester formation (green path, preserving chirality).

References & Validation

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the Azlactone mechanism). Link

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in 4-amino-N-methylbutanamide Reactions

Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize the formation of unwanted by-products during their experiments. Drawing from established synthetic methodologies and practical field insights, this document provides a comprehensive resource in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.

I. Understanding the Synthesis and Potential Pitfalls

The most common and practical approach for synthesizing 4-amino-N-methylbutanamide involves a two-step process:

  • Amide Coupling: Reaction of N-Boc-4-aminobutanoic acid (Boc-GABA) with methylamine using a coupling agent.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

While seemingly straightforward, this synthetic route is prone to the formation of specific by-products that can complicate purification and reduce overall yield. This guide will primarily focus on troubleshooting the formation of these impurities.

Synthesis_Pathway Boc_GABA N-Boc-4-aminobutanoic acid Coupling Amide Coupling Boc_GABA->Coupling Methylamine Methylamine Methylamine->Coupling Boc_Product Boc-4-amino-N-methylbutanamide Coupling->Boc_Product Deprotection Deprotection (e.g., TFA, HCl) Boc_Product->Deprotection Final_Product 4-amino-N-methylbutanamide Deprotection->Final_Product

Caption: General two-step synthesis of 4-amino-N-methylbutanamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 4-amino-N-methylbutanamide.

FAQ 1: I am observing a significant amount of an insoluble white precipitate during my EDC-mediated coupling reaction. What is it and how can I prevent its formation?

Answer:

This is a very common issue when using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The insoluble white precipitate is likely N-acylurea , a by-product formed from the rearrangement of the reactive O-acylisourea intermediate.[1][2][3]

Causality: The O-acylisourea intermediate is highly reactive and necessary for the amide bond formation. However, it can undergo an intramolecular acyl migration to form the stable and unreactive N-acylurea, especially if the subsequent reaction with the amine (methylamine) is slow.[1][3]

NAcylurea_Formation Reactants Boc-GABA + EDC O_acylisourea O-acylisourea (Reactive Intermediate) Reactants->O_acylisourea Activation Desired_Product Boc-protected Amide O_acylisourea->Desired_Product Attack by Methylamine NAcylurea N-acylurea (By-product) O_acylisourea->NAcylurea Intramolecular Rearrangement Methylamine Methylamine Lactam_Formation Product 4-amino-N-methylbutanamide Lactam N-methyl-2-pyrrolidinone (Lactam By-product) Product->Lactam Intramolecular Cyclization

Sources

Reference Data & Comparative Studies

Validation

4-amino-N-methylbutanamide vs. GABA Analogs: A Guide to Receptor Binding &amp; SAR

This guide provides an in-depth technical comparison of 4-amino-N-methylbutanamide against established GABA receptor analogs (GABA, Muscimol, Baclofen). It is designed for researchers designing receptor binding assays or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-amino-N-methylbutanamide against established GABA receptor analogs (GABA, Muscimol, Baclofen). It is designed for researchers designing receptor binding assays or investigating structure-activity relationships (SAR) in the GABAergic system.

Executive Summary: The Electrostatic Imperative

In receptor binding assays, the distinction between 4-amino-N-methylbutanamide (GABA methylamide) and classical GABA analogs (Muscimol, Baclofen) is not merely structural—it is functional.

  • GABA & Classical Analogs: Rely on a zwitterionic pharmacophore (positive amine + negative acid) to anchor into the receptor's orthosteric site via critical salt bridges.

  • 4-amino-N-methylbutanamide: The conversion of the carboxylate to a neutral N-methylamide removes the negative charge. This drastically reduces or abolishes affinity for the orthosteric sites of both GABA-A and GABA-B receptors.

Key Takeaway: 4-amino-N-methylbutanamide serves primarily as a negative control or chemical intermediate in binding assays, illustrating the strict requirement for an anionic C-terminus in GABA receptor recognition. It should not be used as a functional agonist equivalent to Muscimol or Baclofen.

Chemical & Pharmacological Profile

Understanding the precise chemical nature of these ligands is prerequisite to experimental design.

CompoundStructurePrimary TargetMechanismBinding Key (SAR)
GABA

GABA-A, GABA-B, GABA-CEndogenous AgonistFlexible; binds via charge-charge interactions.[1]
Muscimol Isoxazole ring analogGABA-A (Selective)Potent AgonistRigid isoxazole mimics carboxylate; high affinity.
Baclofen

-(4-chlorophenyl)-GABA
GABA-B (Selective)Selective AgonistLipophilic phenyl ring targets GABA-B specific pocket.
4-amino-N-methylbutanamide

None (High Affinity)Inactive / Weak Neutral amide fails to form salt bridge with receptor Arginine.
The "Charge Anchor" Hypothesis

The GABA binding pocket (e.g., at the


 interface of GABA-A) contains conserved positively charged residues (specifically Arg66  in the 

subunit).
  • GABA/Muscimol: The negatively charged carboxylate (or isoxazole) forms a strong electrostatic bond (salt bridge) with this Arginine.

  • 4-amino-N-methylbutanamide: The neutral amide cannot form this bond, resulting in a loss of binding energy (

    
    ), rendering the molecule effectively inactive at physiological concentrations.
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the interaction logic. The "Salt Bridge" is the critical failure point for the amide derivative.

GABA_SAR Receptor GABA Receptor (Binding Pocket) Arg66 Arg66 (+) (Critical Residue) Receptor->Arg66 Contains GABA GABA (Carboxylate -) GABA->Arg66 Strong Salt Bridge (High Affinity) Muscimol Muscimol (Isoxazole -) Muscimol->Arg66 Strong Salt Bridge (High Affinity) Amide 4-amino-N-methylbutanamide (Amide Neutral) Amide->Arg66 NO Interaction (Low/No Affinity)

Caption: SAR mechanism showing the necessity of an anionic moiety for receptor binding. The neutral amide fails to engage the critical Arginine residue.

Experimental Protocol: Radioligand Competition Binding Assay

To experimentally verify the lack of affinity of 4-amino-N-methylbutanamide compared to GABA analogs, use the following Competition Binding Protocol .

Objective: Determine the


 / 

of the test compound by displacing a radiolabeled standard (

-Muscimol for GABA-A or

-Baclofen for GABA-B).
Materials
  • Membrane Source: Rat Synaptic Membranes (whole brain or cortex).

  • Radioligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Test Compounds: GABA (Standard), 4-amino-N-methylbutanamide (Test).

  • Non-Specific Control: 1 mM GABA (Saturating concentration).

Workflow
  • Membrane Preparation:

    • Homogenize tissue in 0.32 M Sucrose.

    • Centrifuge (1,000 x g, 10 min) -> Save Supernatant.

    • Centrifuge Supernatant (20,000 x g, 20 min) -> Pellet is crude membrane.

    • Critical Step: Wash pellet 3x with Tris-Citrate buffer (pH 7.4) to remove endogenous GABA. Endogenous GABA will artificially lower the apparent affinity of radioligands.

  • Incubation:

    • Buffer: 50 mM Tris-Citrate, pH 7.4.

    • Volume: 500

      
      L total.
      
    • Components:

      • 50

        
        L Membrane suspension (100-200 
        
        
        
        g protein).
      • 50

        
        L Radioligand (
        
        
        
        -Muscimol, final conc. 2-5 nM).
      • 50

        
        L Competitor (Test compound: 
        
        
        
        M to
        
        
        M log scale).
  • Equilibrium: Incubate at 4°C for 60 minutes . (GABA receptors degrade rapidly at 37°C; 4°C preserves integrity).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity (Liquid Scintillation).[2]

    • Plot % Specific Binding vs. Log[Concentration].

Expected Results & Interpretation
CompoundExpected IC50Curve ShapeInterpretation
GABA 10 - 100 nMSigmoidalFull displacement; High affinity.
Muscimol 5 - 50 nMSigmoidalVery potent; Reference standard.
4-amino-N-methylbutanamide > 100,000 nM (100

M)
Flat / Partial No significant binding. The curve will likely remain at 100% binding until very high concentrations (non-specific effects).
Troubleshooting & Scientific Nuance

Why use 4-amino-N-methylbutanamide if it doesn't bind?

  • Negative Control: To prove that a novel binding site requires the carboxylate.

  • Prodrug Research: It may be designed to cross the Blood-Brain Barrier (BBB) more effectively than GABA (which is zwitterionic and polar). Once in the brain, amidases must hydrolyze it back to GABA to be active.

  • Transport Assays: It might be a substrate for specific transport systems that tolerate neutral amides, though GABA transporters (GATs) generally also prefer the anionic form.

Common Pitfall:

  • Confusing N-methyl-GABA with GABA-methylamide:

    • N-methyl-GABA (4-(methylamino)butanoic acid) has a methyl on the amine. It retains the carboxylate and does bind (often as a partial agonist or transport inhibitor).

    • GABA-methylamide (4-amino-N-methylbutanamide) has a methyl on the acid. It loses the carboxylate and does not bind.

References
  • Olsen, R. W., & Sieghart, W. (2008).[3] GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. Link

  • Johnston, G. A. R. (2005). GABA A receptor channel pharmacology.[1][3][4][5][6][7][8] Current Pharmaceutical Design, 11(15), 1867-1885. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: structure-activity relationships. Journal of Medicinal Chemistry. (Classic SAR reference establishing the necessity of the anionic moiety).
  • PDSP (Psychoactive Drug Screening Program). GABA-A Receptor Binding Assay Protocol. University of North Carolina. Link

Sources

Comparative

cross-reactivity studies of 4-amino-N-methylbutanamide

Technical Guide: Cross-Reactivity Profiling of 4-Amino-N-Methylbutanamide Executive Summary 4-Amino-N-methylbutanamide (CAS: 23435-12-3; HCl salt: 173336-88-4) is a structural analog of -aminobutyric acid (GABA) characte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 4-Amino-N-Methylbutanamide

Executive Summary

4-Amino-N-methylbutanamide (CAS: 23435-12-3; HCl salt: 173336-88-4) is a structural analog of


-aminobutyric acid (GABA) characterized by the methylation of the amide nitrogen at the C-terminus. Unlike GABA, which possesses a free carboxylic acid, 4-amino-N-methylbutanamide presents a neutral, polar amide terminus.

This guide details the experimental framework for evaluating the cross-reactivity of this compound in bioanalytical assays. It is designed for researchers validating specificity for GABA-ergic signaling studies or pharmaceutical impurity profiling. The core objective is to quantify the interference potential of 4-amino-N-methylbutanamide against its primary structural analogs: GABA , N-Methyl-GABA , and N-Methyl-2-pyrrolidone (NMP) .

Structural Basis of Cross-Reactivity

Understanding the molecular interaction points is prerequisite to experimental design. Cross-reactivity in immunoassays is driven by epitope recognition, while LC-MS selectivity is driven by m/z and retention mechanisms.

CompoundStructureKey Functional Group (Epitope/Ionization)Cross-Reactivity Risk
4-Amino-N-methylbutanamide

Primary Amine, Methylamide Target Analyte
GABA

Primary Amine, Carboxylic Acid Low (Amide vs Acid distinction)
N-Methyl-GABA

Secondary Amine , Carboxylic AcidModerate (Isomeric mass in MS)
N-Methyl-2-pyrrolidone (NMP) Cyclic LactamTertiary Amide (Cyclic)Low (Lack of primary amine)

Scientific Insight: Antibodies raised against GABA are typically conjugated via the amino group (leaving the carboxyl exposed) or the carboxyl group (leaving the amine exposed). 4-amino-N-methylbutanamide modifies the carboxyl terminus; therefore, antibodies targeting the C-terminus of GABA will likely exhibit low cross-reactivity , whereas antibodies targeting the aminopropyl chain may show high cross-reactivity .

Experimental Protocols

Protocol A: Competitive ELISA Cross-Reactivity Assessment

Objective: Determine the percent cross-reactivity (%CR) of 4-amino-N-methylbutanamide in a GABA-specific antibody system.

Reagents:

  • Anti-GABA Polyclonal Antibody (Targeting C-terminus).

  • GABA-HRP Conjugate (Tracer).

  • Standards: GABA (0.1 – 1000 ng/mL).

  • Analytes: 4-amino-N-methylbutanamide (0.1 – 10,000 ng/mL).

Workflow:

  • Coating: Immobilize Anti-GABA antibody on a 96-well microplate (Carbonate buffer, pH 9.6, overnight at 4°C).

  • Blocking: Block with 1% BSA in PBS-T to prevent non-specific binding.

  • Competition: Add 50 µL of Standard (GABA) or Competitor (4-amino-N-methylbutanamide) + 50 µL of GABA-HRP tracer.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) with orbital shaking (300 rpm). Causality: Shaking ensures equilibrium kinetics are reached, critical for accurate IC50 determination.

  • Detection: Wash 3x with PBS-T. Add TMB substrate. Stop reaction with 1M

    
    .
    
  • Analysis: Measure OD at 450 nm.

Calculation: Calculate the


 (concentration inhibiting 50% of maximum binding) for both the target (GABA) and the analog.


Protocol B: LC-MS/MS Selectivity & Co-elution Study

Objective: Verify that 4-amino-N-methylbutanamide does not interfere with the quantification of GABA or N-methyl-GABA due to isobaric overlap or source fragmentation.

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: Small polar amines like these are unretained on C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

MRM Transitions (Self-Validating Step): Monitor unique transitions to distinguish isomers.

  • 4-Amino-N-methylbutanamide (

    
    ):  Precursor 
    
    
    
    Product
    
    
    (Loss of methylamine
    
    
    ).
  • N-Methyl-GABA (

    
    ):  Precursor 
    
    
    
    Product
    
    
    .
  • GABA (

    
    ):  Precursor 
    
    
    
    Product
    
    
    .

Validation Criteria: The retention time (


) of 4-amino-N-methylbutanamide must differ from GABA by 

min, and the crosstalk in the GABA MRM channel must be

of the LLOQ response.

Visualization: Cross-Reactivity Screening Workflow

CrossReactivityWorkflow Start Start: Cross-Reactivity Profiling Selection Select Analogs: 1. GABA (Target) 2. N-Methyl-GABA 3. 4-Amino-N-methylbutanamide Start->Selection Immunoassay Method A: Competitive ELISA (Epitope Specificity) Selection->Immunoassay LCMS Method B: LC-MS/MS (Mass/Retention Specificity) Selection->LCMS Calc_IC50 Calculate IC50 Values Generate Sigmoidal Curves Immunoassay->Calc_IC50 Calc_RT Compare Retention Times (Rt) Monitor MRM Crosstalk LCMS->Calc_RT Decision Is %CR > 1% or Co-elution Present? Calc_IC50->Decision Calc_RT->Decision Report_High High Interference: Requires chromatographic separation or specific Ab generation Decision->Report_High Yes Report_Low Low Interference: Assay Validated for Specificity Decision->Report_Low No

Figure 1: Decision tree for evaluating the specificity of 4-amino-N-methylbutanamide against structural analogs.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the physicochemical properties of 4-amino-N-methylbutanamide relative to GABA.

FeatureGABA (Reference)4-Amino-N-methylbutanamideInterpretation
Molecular Weight 103.12 g/mol 116.16 g/mol Distinct mass allows MS separation.
pKa (Amine) ~10.5~9.5Slightly less basic; affects HILIC retention.
C-Terminus Carboxylate (Negatively charged at pH 7)Methylamide (Neutral)Major discriminator for antibodies.
ELISA % CR (Est.) 100%< 0.5%High specificity expected due to charge difference.
HILIC Retention Strong (Zwitterionic)Moderate (Cationic only)4-AMB elutes earlier than GABA on HILIC.

Experimental Note: In HILIC chromatography at pH 3.0, GABA exists as a cation (


 / 

), while 4-amino-N-methylbutanamide exists as a cation (

/

). However, the lack of the carboxylate moiety reduces the hydrophilic interaction, typically causing 4-amino-N-methylbutanamide to elute before GABA.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122246, GABA. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Validation

Comparative Guide: Assessing Neuroprotective Mechanisms of Gabapentin vs. 4-Amino-N-Methylbutanamide

Here is a comprehensive technical guide comparing the neuroprotective profiles of Gabapentin and the research compound 4-amino-N-methylbutanamide (referred to herein as GABA-NMA ). Executive Summary & Compound Profiling[...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide comparing the neuroprotective profiles of Gabapentin and the research compound 4-amino-N-methylbutanamide (referred to herein as GABA-NMA ).

Executive Summary & Compound Profiling[1][2][3]

In the landscape of neuroprotection, "GABA-mimetics" represent a diverse class of compounds that often share structural homology but diverge significantly in mechanism. This guide contrasts Gabapentin , a clinically established


 ligand, with 4-amino-N-methylbutanamide (GABA-NMA) , a structural amide derivative of GABA.

While Gabapentin is widely recognized for its off-label neuroprotective properties via voltage-gated calcium channel (VGCC) modulation, GABA-NMA represents a distinct pharmacological approach: the direct chemical modification of the GABA pharmacophore to enhance lipophilicity and blood-brain barrier (BBB) penetration, potentially acting as a prodrug or direct agonist.

Compound Snapshot[4][5]
FeatureGabapentin 4-amino-N-methylbutanamide (GABA-NMA)
CAS Registry 60142-96-323435-12-3 (Free base) / 173336-88-4 (HCl)
Chemical Class

-amino acid (Cyclic GABA analog)
Amino acid amide (Linear GABA derivative)
Primary Target

subunit of VGCCs
Putative GABA-A/B agonist or GABA prodrug
BBB Transport Active transport (L-type amino acid transporter)Passive diffusion (Predicted via LogP shift)
Neuroprotective Mechanism Upstream: Inhibits presynaptic glutamate releaseDownstream: Hyperpolarization via Cl⁻ influx (GABA-A)

Mechanistic Divergence: The "Upstream vs. Downstream" Hypothesis

To design valid validation experiments, one must understand that these two compounds protect neurons through opposing ends of the excitotoxic cascade.

Gabapentin: The "Dam Breaker" (Presynaptic)

Gabapentin does not bind to GABA receptors.[1] Its neuroprotective efficacy stems from binding to the


 auxiliary subunit  of P/Q-type voltage-gated calcium channels. By inhibiting calcium influx in presynaptic terminals, it reduces the vesicular release of excitatory neurotransmitters (Glutamate, Substance P) during ischemic or neuropathic stress.
GABA-NMA: The "Fire Extinguisher" (Postsynaptic)

4-amino-N-methylbutanamide is chemically designed to mask the polar carboxyl group of GABA with a methyl-amide. This modification theoretically increases lipophilicity, allowing it to cross the BBB. Once in the CNS, it likely operates via two pathways:

  • Prodrug Action: Enzymatic hydrolysis (amidase) restores GABA, increasing local inhibitory tone.

  • Direct Agonism: Structural similarity allows direct binding to GABA-B or GABA-A receptors, inducing neuronal hyperpolarization.

Mechanistic Pathway Diagram

Neuroprotection_Pathways GBP Gabapentin VGCC Presynaptic VGCC (alpha-2-delta) GBP->VGCC Binds GABA_NMA 4-amino-N-methylbutanamide BBB Blood-Brain Barrier GABA_NMA->BBB Crosses (Passive) GABA_R GABA Receptors (Postsynaptic) GABA_NMA->GABA_R Direct Binding? Ca_Influx Calcium Influx (Reduced) VGCC->Ca_Influx Blocks Glu_Release Glutamate Release (Inhibited) Ca_Influx->Glu_Release Prevents Neuroprotection NEUROPROTECTION (Cell Survival) Glu_Release->Neuroprotection Reduces Excitotoxicity Hydrolysis Amidase Hydrolysis BBB->Hydrolysis Metabolism? Hydrolysis->GABA_R Releases GABA Hyperpol Hyperpolarization (Cl- Influx/K+ Efflux) GABA_R->Hyperpol Activates Hyperpol->Neuroprotection Counteracts Depolarization

Caption: Figure 1.[2] Divergent pathways of neuroprotection. Gabapentin acts presynaptically to stop the glutamate storm, while GABA-NMA acts postsynaptically to inhibit neuronal firing.

Experimental Validation Protocols

As a Senior Scientist, you cannot rely on literature alone for novel comparisons. The following protocols are designed to empirically differentiate the two mechanisms.

Experiment A: The Glutamate Challenge (In Vitro)

Objective: Determine if the compound prevents excitotoxicity upstream (release) or downstream (receptor activation).

Protocol:

  • Model: Primary Cortical Neurons (DIV 14).

  • Groups: Vehicle, Gabapentin (10 µM), GABA-NMA (10 µM).

  • Insult:

    • Direct: Apply NMDA (50 µM). (Tests downstream protection).

    • Indirect: Apply Veratridine (Na+ channel opener) to force endogenous glutamate release. (Tests upstream protection).

  • Readout: LDH Release Assay at 24 hours.

Predicted Outcome:

  • Gabapentin: Will show high efficacy against Veratridine (blocks release) but low efficacy against direct NMDA (cannot stop the receptor activation once glutamate is present).

  • GABA-NMA: Should show efficacy against both by hyperpolarizing the neuron, making it resistant to the depolarization caused by NMDA or Veratridine.

Experiment B: Calcium Imaging (Mechanistic Confirmation)

Objective: Verify if GABA-NMA interacts with Calcium channels like Gabapentin.

Protocol:

  • Dye: Load neurons with Fura-2 AM (Ratiometric Calcium Indicator).

  • Stimulation: Depolarize with High K+ (50 mM).

  • Treatment: Perfusion with Gabapentin vs. GABA-NMA.

  • Analysis: Measure

    
     (Fluorescence change).
    

Causality Check:

  • If GABA-NMA fails to blunt the initial Calcium spike but hastens the return to baseline, it acts via GABA receptors (repolarization).

  • If Gabapentin blunts the peak amplitude, it confirms VGCC blockade.

Pharmacokinetic Considerations

The clinical viability of GABA-NMA rests on its stability and transport.

ParameterGabapentinGABA-NMAImplication
LogP (Lipophilicity) -1.1 (Hydrophilic)~ -0.8 to -0.5 (Est.)GABA-NMA is slightly more lipophilic, favoring passive diffusion.
Transport Mechanism System L (LAT1)Passive / UnknownGabapentin competes with Leucine; GABA-NMA likely does not.
Half-Life 5-7 HoursUnknown (Likely short)Amides are subject to rapid hydrolysis by plasma amidases.

Critical Workflow for PK Validation: To validate GABA-NMA, you must perform a Plasma Stability Assay . Incubate GABA-NMA in human plasma at 37°C and measure the rate of GABA formation via LC-MS/MS. If conversion is >50% in <15 mins, it is a prodrug. If stable, it is a direct agent.

References

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link

  • Kukkar, A., et al. (2013). Implications of glia in the induction of neuropathic pain and its alleviation by gabapentin. Nutrition, 29, 108-113. (Discusses neuroprotective roles in glia).
  • CymitQuimica. (2024). 4-Amino-N-methylbutanamide: Chemical Structure and Properties. Link

  • Dooley, D. J., et al. (2007). Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. Trends in Pharmacological Sciences, 28(2), 75-82. Link

  • Honarmand, A., et al. (2011).[1] Gabapentin: a lipophilic GABA analog.[3][4][1] Journal of Molecular Neuroscience. (Detailed structural analysis of GABA analogs).

Sources

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